

# Jak2-IN-6 chemical structure and properties

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## Compound of Interest

Compound Name: *Jak2-IN-6*

Cat. No.: *B10830057*

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## In-Depth Technical Guide: Jak2-IN-6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Jak2-IN-6**, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). It details its chemical and physical properties, mechanism of action, biological activity, and standard experimental protocols for its use in a research setting.

## Chemical Properties and Structure

**Jak2-IN-6** is a multiple-substituted aminothiazole derivative. Its core structure facilitates a key intramolecular hydrogen bond, which holds the chlorothiophene substituent coplanar with the aminothiazole core, a crucial feature for its binding and inhibitory activity.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **Jak2-IN-6**

Property	Value
CAS Number	353512-04-6 <sup>[1]</sup>
Molecular Formula	C <sub>14</sub> H <sub>10</sub> ClN <sub>3</sub> OS <sub>2</sub> <sup>[2]</sup>
Molecular Weight	335.83 g/mol <sup>[1]</sup> <sup>[2]</sup>
Description	Multiple-substituted aminothiazole derivative <sup>[1]</sup>

## Mechanism of Action

### The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for numerous cellular processes, including proliferation, differentiation, survival, and immune response. The pathway is typically activated when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAK proteins into close proximity, leading to their trans-activation via phosphorylation.

Activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dissociate from the receptor, form dimers, and translocate to the nucleus. Inside the nucleus, STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes.

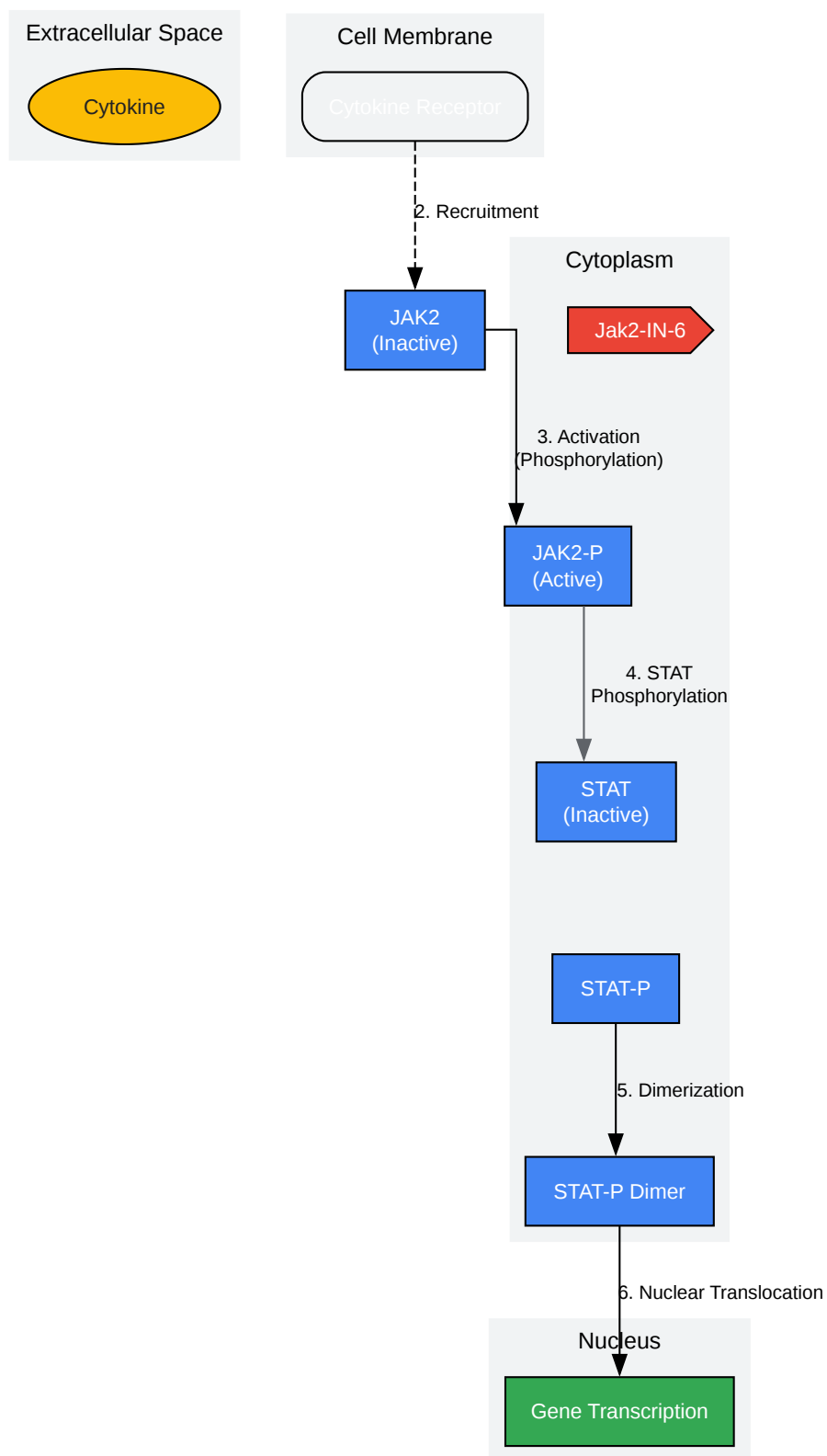
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. JAK2 is particularly vital for signaling pathways initiated by hormones and cytokines such as erythropoietin (EPO), thrombopoietin (TPO), and growth hormone, making it a central regulator of hematopoiesis.

### Inhibition by Jak2-IN-6

Constitutive activation of the JAK2 kinase, often due to mutations such as the V617F substitution, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia. This aberrant signaling leads to uncontrolled cell growth and proliferation.

**Jak2-IN-6** is a potent and selective ATP-competitive inhibitor of JAK2. It exerts its effect by binding to the ATP-binding pocket of the JAK2 kinase domain (JH1). Specifically, its chlorothiophene moiety occupies a binding pocket adjacent to the amino acid residues Valine 863 (Val863) and Leucine 983 (Leu983), extending towards Aspartate 994 (Asp994) of the activation loop.<sup>[1]</sup> This interaction prevents the phosphorylation and subsequent activation of JAK2, thereby blocking the entire downstream signaling cascade, including STAT phosphorylation and nuclear translocation. A key characteristic of **Jak2-IN-6** is its high

selectivity for JAK2, with no reported activity against JAK1 and JAK3, making it a valuable tool for dissecting the specific roles of JAK2 in cellular signaling.[1]



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Figure 1: JAK-STAT signaling pathway and the inhibitory action of **Jak2-IN-6**.

## Biological Activity

**Jak2-IN-6** demonstrates potent inhibitory activity against the JAK2 enzyme and exhibits significant anti-proliferative effects in various human cancer cell lines.

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of **Jak2-IN-6**

Target/Cell Line	Assay Type	IC <sub>50</sub> Value
JAK2 Enzyme	Kinase Inhibition Assay	22.86 µg/mL[1]
PC-9 (Lung Cancer)	Cell Proliferation Assay	18.1 µg/mL[1]
H1975 (Lung Cancer)	Cell Proliferation Assay	58.3 µg/mL[1]
PANC-1 (Pancreatic Cancer)	Cell Proliferation Assay	40.6 µg/mL[1]

## Experimental Protocols

The following are generalized methodologies for evaluating the activity of **Jak2-IN-6**. Specific parameters should be optimized for individual experimental systems.

### In Vitro Kinase Assay

This assay directly measures the ability of **Jak2-IN-6** to inhibit the enzymatic activity of purified JAK2.

- Reagents & Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, **Jak2-IN-6**, and a detection reagent (e.g., Kinase-Glo®).
- Procedure:
  - Prepare a serial dilution of **Jak2-IN-6** in the appropriate solvent (e.g., DMSO).

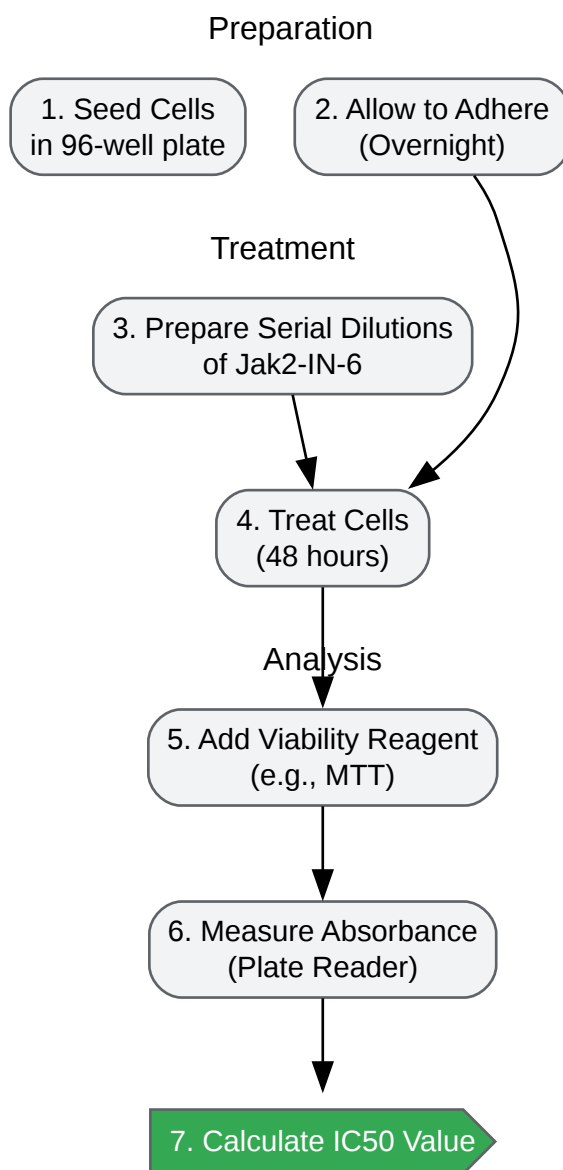
- In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the kinase assay buffer.
- Add the diluted **Jak2-IN-6** to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
- Calculate the percentage of inhibition for each concentration of **Jak2-IN-6** and determine the IC<sub>50</sub> value by plotting the data on a semi-logarithmic graph.

## Cell-Based Proliferation Assay

This assay assesses the anti-proliferative effect of **Jak2-IN-6** on cancer cell lines.

- Reagents & Materials: Human cancer cell lines (e.g., PC-9, H1975, PANC-1), complete cell culture medium, **Jak2-IN-6**, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
- Procedure:
  - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - Prepare serial dilutions of **Jak2-IN-6** (e.g., ranging from 6.3 to 50 µg/mL) in cell culture medium.<sup>[1]</sup>
  - Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.
  - Incubate the cells for a specified duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).<sup>[1]</sup>

- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.



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Figure 2: Workflow for a cell-based proliferation assay to determine IC<sub>50</sub>.

## STAT Phosphorylation Assay (Western Blot)

This method measures the direct downstream effect of JAK2 inhibition by quantifying the phosphorylation level of STAT proteins.

- Reagents & Materials: A JAK2-dependent cell line, cell lysis buffer, primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH), HRP-conjugated secondary antibody, and ECL substrate.
- Procedure:
  - Culture cells and treat them with various concentrations of **Jak2-IN-6** for a predetermined time.
  - If the pathway requires cytokine stimulation, starve the cells and then stimulate them with the appropriate cytokine in the presence or absence of the inhibitor.
  - Harvest and lyse the cells on ice.
  - Determine the protein concentration of the lysates using a BCA or Bradford assay.
  - Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane and probe with a primary antibody against phosphorylated STAT (e.g., p-STAT3 or p-STAT5).
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
  - Detect the signal using an ECL substrate and an imaging system.
  - Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.
  - Quantify band intensities to determine the reduction in STAT phosphorylation relative to the total STAT protein.

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